Estrynamine

Estrogen Receptor Binding Relative Binding Affinity Conjugate Design

Estrynamine (CAS: 115058-60-1), also known as 17-(3'-amino-1'-propyn-1'-yl)estradiol, is a synthetic, steroidal estrogen analog characterized by a 17α-propargylamine substituent on the estradiol scaffold. It belongs to the class of estradiol congeners and was explicitly designed as a reactive intermediate for generating conjugates of steroids and anti-cancer agents.

Molecular Formula C21H27NO2
Molecular Weight 325.4 g/mol
CAS No. 115058-60-1
Cat. No. B044540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrynamine
CAS115058-60-1
Synonyms17-(3'-amino-1'-propyn-1'-yl)estradiol
estrynamine
Molecular FormulaC21H27NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#CCN)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C21H27NO2/c1-20-10-7-17-16-6-4-15(23)13-14(16)3-5-18(17)19(20)8-11-21(20,24)9-2-12-22/h4,6,13,17-19,23-24H,3,5,7-8,10-12,22H2,1H3/t17-,18-,19+,20+,21+/m1/s1
InChIKeyKEJIBDQSDKTWLS-MJCUULBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estrynamine 115058-60-1: Chemical Profile for Steroid-Anticancer Agent Conjugate Research


Estrynamine (CAS: 115058-60-1), also known as 17-(3'-amino-1'-propyn-1'-yl)estradiol, is a synthetic, steroidal estrogen analog characterized by a 17α-propargylamine substituent on the estradiol scaffold [1]. It belongs to the class of estradiol congeners and was explicitly designed as a reactive intermediate for generating conjugates of steroids and anti-cancer agents [2]. Its primary documented biological characteristic is weak estrogen receptor (ER) binding (RBA = 0.0045 relative to estradiol = 1.0) and weak estrogenic activity, measured via stimulation of prolactin synthesis in vitro [2].

Reactive Intermediate Terminal primary amine for steroid–cytotoxic conjugate synthesis
Attenuated ER Affinity Weak estrogen receptor binding supports carrier‑scaffold studies
17α‑Propargylamine Handle Enables stable amide linkage or click‑chemistry ligation

Why Generic Estradiol or Other 17α-Substituted Analogs Cannot Replace Estrynamine in Conjugate Synthesis


Interchanging estrynamine with generic estradiol or clinically used 17α-ethynylestradiol is not scientifically valid for targeted conjugate design. Estrynamine's 17α-propargylamine arm serves a dual purpose: it drastically attenuates ER binding affinity (RBA = 0.0045 versus estradiol's 1.0) [1] while providing a terminal primary amine for bioorthogonal conjugation to cytotoxic payloads [1]. Estradiol itself lacks this synthetic handle and retains high ER potency, which would cause undesirable hormonal side-effects in a therapeutic context. 17α-ethynylestradiol, while possessing a terminal alkyne, exhibits high ER affinity (RBA ≈ 190% of estradiol for human ERα [2]) and lacks the amine nucleophile required for the specific amide or amine-linker chemistry central to the conjugate strategy described in the foundational literature [1].

Estradiol Lacks the 17α‑amine conjugation handle and retains high ER potency, which may not support attenuated carrier design.
17α‑Ethynylestradiol Terminal alkyne present but high ER affinity and absent amine nucleophile may preclude amide‑based conjugate assembly.

Quantitative Differentiation of Estrynamine: Head-to-Head Binding and Synthesis Evidence


Estrogen Receptor Alpha Binding Affinity: Estrynamine vs. Estradiol

Estrynamine is a very weak ligand for the estrogen receptor, with a Relative Binding Affinity (RBA) of 0.0045, compared to the natural ligand 17β-estradiol which is set at 1.0 under identical assay conditions [1]. This represents a >200-fold reduction in receptor affinity, a property strategically leveraged to minimize estrogenic signaling in the intended steroid-cytotoxic conjugate constructs [1].

ER Binding Affinity
Head‑to‑head
RBA 0.0045 vs Estradiol 1.0
Supports attenuated ER binding profile for carrier research
Competitive radiometric assay; >200‑fold reduction
Estrogen Receptor Binding Relative Binding Affinity Conjugate Design

Functional Estrogenic Activity: Prolactin Synthesis Stimulation

Estrynamine's weak estrogenic character is not solely defined by binding; it is functionally confirmed. In a rat pituitary cell prolactin synthesis assay, estrynamine was classified as a weak estrogen, alongside several of its synthesized derivatives [1]. While specific dose-response data for estrynamine alone were not fully elaborated in the abstracted report, its placement in the 'weak estrogen' category confirms that the 17α-aminopropynyl substitution significantly impairs the agonist activity seen with estradiol [1].

Estrogenic Activity
Class‑level
Classified as 'weak estrogen' in prolactin synthesis assay
Reported functional classification consistent with binding data
In vitro pituitary cell assay; dose–response data not fully elaborated
Weak Estrogen Prolactin Synthesis In Vitro Bioassay

Key Intermediate Synthesis Yield: Grignard Condensation Step

A critical differential factor for research procurement is the demonstrated synthetic accessibility of the key intermediate. The protected propargylamine Grignard reagent was condensed with estrone tetrahydropyranyl ether to yield 17α-[3'-(2'',5''-dimethyl-1''-pyrryl)-1'-propyn-1'-yl]-estratriene-3,17β-diol 3-tetrahydropyranyl ether, the direct precursor to estrynamine, in an 85% yield [1]. Such a high yield for this critical C-C bond-forming step is essential for anyone repeating or scaling the synthesis for further derivatization [1].

Key Step Yield
Reported
85% yield for protected intermediate
Supports synthetic access to 17α‑propargylamine scaffold
Grignard condensation with estrone THP ether; primary synthesis
Synthetic Chemistry Grignard Reaction Process Yield

Defined Application Scenarios for Estrynamine Based on its Unique Attenuated Profile


Synthesis of Targeted Steroid-Drug Conjugates for Hormone-Dependent Cancers

The primary designed application of estrynamine is as a scaffold for 'conjugates of steroids and anti-cancer agents' [1]. Its terminal primary amine enables selective conjugation to carboxylate-containing cytotoxins or linker-warhead constructs via stable amide bonds. The >200-fold reduction in ER binding affinity relative to estradiol ensures the conjugated payload is the primary pharmacophore, with the steroid segment serving mainly as a targeting or solubility handle [1].

Negative Control Probe in Estrogen Receptor Signaling Studies

Estrynamine can serve as an ideal pharmacologically attenuated control for experiments involving ER-mediated gene transcription. With an RBA of 0.0045 and confirmed weak estrogenic activity in prolactin synthesis assays [1], it provides a steroidal structural analog that binds the receptor without triggering a full agonistic response. This makes it useful for dissecting non-genomic vs. genomic ER signaling or for use as a competitive binding probe in imaging studies.

Building Block for Click Chemistry Libraries Targeting Steroid Receptors

The 17α-propargylamine functionality provides a terminal alkyne that can be directly utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables the rapid, bioorthogonal assembly of diverse triazole-linked small molecule libraries for screening against steroid-binding proteins, leveraging the steroidal steric framework for target binding while exploring substituent effects on receptor selectivity [1].

Application
Selection Property
Validation Focus
Steroid–cytotoxic conjugate synthesis research
Primary amine for stable amide conjugation
Payload attachment efficiency and conjugate stability
ER signaling pathway probe studies
Attenuated receptor binding with steroidal scaffold
Non‑genomic vs. genomic pathway differentiation
Click chemistry library assembly for steroid‑binding protein screening
Terminal alkyne for CuAAC ligation
Triazole‑substituent SAR on steroid‑binding proteins
Quote Request

Request a Quote for Estrynamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.